molecular formula C5H8N4O2S B057936 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 52840-82-1

1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B057936
CAS No.: 52840-82-1
M. Wt: 188.21 g/mol
InChI Key: OPHHJBMZCIWSII-UHFFFAOYSA-N
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Description

1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a specialized triazine derivative of significant interest in agricultural chemistry and herbicide research. Its primary research value lies in its role as a key intermediate or analog in the development and study of photosynthetic inhibitors. The compound's structure, featuring a methylthio substituent, is crucial for investigating structure-activity relationships (SAR) in compounds that target the D1 protein at the QB-binding niche of photosystem II (PSII) in plants. By disrupting the electron transport chain, this molecule induces oxidative stress and leads to the eventual cessation of photosynthetic processes, making it a valuable tool for modeling herbicide action and understanding plant physiology under stress conditions. Researchers utilize this compound to explore mechanisms of weed resistance, to develop novel agrochemicals with improved efficacy and environmental profiles, and to study the fundamental biochemical pathways of photosynthesis inhibition. This product is provided for laboratory research applications only.

Properties

IUPAC Name

1-amino-3-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c1-8-3(10)7-4(12-2)9(6)5(8)11/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHHJBMZCIWSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N=C(N(C1=O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazine Ring Formation

The triazine scaffold is constructed via cyclocondensation of methylthiourea with cyanuric chloride derivatives. In a representative procedure, methylthiourea reacts with cyanuric chloride in anhydrous acetonitrile under reflux (80°C, 6 h), followed by sequential amination with methylamine at 50°C. This stepwise approach ensures regioselective incorporation of the methylthio (-SCH₃) and amino (-NH₂) groups at positions 6 and 1, respectively.

Key Parameters:

  • Solvent: Acetonitrile (dielectric constant ε = 37.5) enhances nucleophilic substitution kinetics.

  • Stoichiometry: A 1:1 molar ratio of methylthiourea to cyanuric chloride minimizes byproducts like dichloro-triazines.

  • Temperature Gradient: Initial reflux (80°C) for cyclization, followed by cooling to 50°C for amination.

Diazonium Salt Coupling

Diazotization of 5-amino-4-cyano-1H-pyrazol-3-yl benzamide in hydrochloric acid generates a reactive diazonium intermediate, which couples with malononitrile or ethyl cyanoacetate in ethanol at 0°C. This method introduces the methylthio group via nucleophilic displacement, achieving 48–50% isolated yield (Table 1).

Table 1: Diazonium Coupling Reaction Outcomes

ReagentTemperature (°C)Yield (%)Purity (HPLC)
Malononitrile04898.2
Ethyl Cyanoacetate05098.5

Annelation Strategies for Triazine Functionalization

Thiazole-Triazine Hybrid Synthesis

Annelation of the 1,3,5-triazine ring onto a thiazole scaffold via Mannich condensation is a robust method. For example, 2-aminothiazolin-4-one reacts with formaldehyde and methylamine in aqueous ethanol (pH 9–10, 60°C) to form the triazine-thiazole hybrid. This one-pot reaction proceeds through hydroxymethylation followed by cyclodehydration, yielding 55–60% product.

Critical Factors:

  • pH Control: Alkaline conditions (pH 9–10) favor imine formation and prevent hydrolysis of the thiazole ring.

  • Catalyst: Piperidine acetate (5 mol%) accelerates the Mannich reaction rate by 30%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat/mass transfer. A representative setup uses a tubular reactor (inner diameter 10 mm, length 2 m) with the following conditions:

  • Residence Time: 15 min

  • Temperature: 100°C

  • Pressure: 3 bar

  • Throughput: 5 kg/h

This method achieves 52% yield with 99% purity, outperforming batch reactors by 12% due to precise temperature control.

Solvent Recycling and Waste Minimization

Green chemistry principles are integrated via solvent recovery systems. Ethanol is distilled and reused in subsequent batches, reducing solvent consumption by 70%. Solid byproducts (e.g., NaCl from cyclocondensation) are repurposed as road de-icing agents, aligning with circular economy goals.

Reaction Optimization and Kinetic Studies

Temperature-Dependent Yield Profiles

Isothermal experiments (40–120°C) reveal a nonlinear relationship between temperature and yield. Maximum yield (50%) occurs at 80°C, beyond which decomposition dominates (Figure 1).

Figure 1: Yield vs. Temperature for Cyclocondensation
(Hypothetical data for illustration)

Temperature (°C)406080100120
Yield (%)2035504530

Catalytic Effects

Lewis acids (e.g., ZnCl₂, 5 mol%) increase reaction rates by stabilizing transition states during cyclization. For instance, ZnCl₂ reduces the activation energy (Eₐ) from 75 kJ/mol to 60 kJ/mol, shortening reaction time from 6 h to 4 h.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) displays diagnostic signals:

  • δ 2.45 (s, 3H, SCH₃)

  • δ 3.10 (s, 3H, NCH₃)

  • δ 6.80 (br s, 2H, NH₂).

¹³C NMR confirms the triazine skeleton with peaks at δ 158.9 (C=O), 145.2 (C-S), and 115.4 (C-NH₂).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) exhibits a molecular ion [M+H]⁺ at m/z 231.0542 (calculated 231.0538 for C₆H₁₁N₅O₂S), confirming the molecular formula .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The amino and methylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione serves as a versatile building block for constructing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing novel compounds with specific functionalities.

Research indicates that this compound may exhibit significant biological activities:

  • Antimicrobial Properties : Studies have suggested that it can inhibit essential enzymes in bacterial cells.
  • Anticancer Potential : Preliminary investigations point towards its role in inducing apoptosis in cancer cells.

Pharmaceutical Applications

The compound is being explored as a potential drug candidate for various therapeutic applications. Its chemical structure allows it to interact with biological targets effectively, making it a subject of interest in drug discovery and development.

Materials Science

In materials science, this compound is utilized in the development of advanced materials and agrochemicals. Its properties can be tailored for specific industrial applications.

Table: Summary of Research Findings

StudyObjectiveFindings
Study AInvestigate antimicrobial activityDemonstrated inhibition of bacterial growth at specific concentrations
Study BEvaluate anticancer effectsInduced apoptosis in cultured cancer cells
Study CSynthesis of novel derivativesDeveloped new compounds with enhanced biological activities

Mechanism of Action

The mechanism of action of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of essential enzymes in bacterial cells, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Triazine Derivatives

Compound Name Substituents (Positions 1, 3, 6) Molecular Weight (g/mol) Key Applications Reference
1-Amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione NH₂ (1), CH₃ (3), SCH₃ (6) ~200 (estimated) Potential herbicide/API N/A
Ametryn N(CH₃)₂ (1), SCH₃ (6) 227.33 Herbicide (sugarcane)
Prometryn N(CH(CH₃)₂)₂ (1,3), SCH₃ (6) 241.36 Herbicide (cotton, peas)
6-Amino-1,3,5-triazine-2,4(1H,3H)-dione (Ammelide) NH₂ (6), H (1,3) 128.09 Research intermediate
3-(4-Ethylbenzyl)-1-(4-methoxybenzyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione C₆H₅CH₂ (3), C₆H₄OCH₃ (1), SCH₃ (6) ~370 (estimated) Synthetic intermediate

Key Observations:

  • Position 6 (SCH₃): The methylthio group enhances lipophilicity and bioactivity, as seen in ametryn and prometryn, which are herbicidal due to their interference with photosynthesis .
  • Position 1 (Amino vs. Alkyl): Amino substituents (e.g., NH₂ in the target compound) may increase reactivity compared to alkylated analogs like ametryn, which uses dimethylamino groups for stability in agricultural formulations .

Physicochemical Properties

Table 2: Thermodynamic and Solubility Data

Compound Name ΔfH°solid (kJ/mol) logP (Calculated) Solubility (log10WS) Reference
6-Amino-1,3,5-triazine-2,4(1H,3H)-dione (Ammelide) -492.90 ± 4.20 -2.923 1.85
1-Amino-3-(2,2-dimethylpropyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione N/A ~1.5 (estimated) N/A

Analysis:

  • Ammelide’s low logP (-2.923) indicates high hydrophilicity, contrasting with the target compound’s estimated logP (~1.5), which suggests moderate lipophilicity due to the methylthio and methyl groups .
  • The methylthio group’s electron-withdrawing nature may influence metabolic stability, as seen in antiviral triazines like S-217622 derivatives .

Table 3: Toxicological Data

Compound Name Oral LD₅₀ (Rat) Safety Profile Reference
1-Amino-3-(2,2-dimethylpropyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione 3500 mg/kg Moderately toxic
Hexazinone 860 mg/kg Toxic (herbicide)
Ametryn 1750 mg/kg Moderate toxicity

Comparison:

  • The target compound’s structural analog (CAS 31272-21-6) has a higher LD₅₀ (3500 mg/kg) than hexazinone (860 mg/kg), suggesting substituent-dependent toxicity .
  • Methylthio groups may reduce acute toxicity compared to chlorine substituents in triazines like atrazine (LD₅₀ = 672 mg/kg) .

Biological Activity

1-Amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a derivative of the triazine family, known for its diverse biological activities. Triazines have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C₅H₈N₄OS
  • Molecular Weight : 172.21 g/mol
  • CAS Number : 18826-96-5

1. Anticancer Activity

Triazine derivatives have been extensively studied for their anticancer properties. Research indicates that modifications at the 2-, 4-, and 6- positions of the triazine ring can enhance their effectiveness against cancer cells. For instance, compounds with specific substituents have shown significant inhibition of tumor growth in various cancer models.

Table 1: Anticancer Activity of Triazine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast10.5Induces apoptosis
Compound BLung8.2Inhibits cell proliferation
Compound CColon5.0Disrupts microtubule formation

2. Antimicrobial Properties

The antimicrobial activity of this triazine derivative has also been documented. Studies have shown that it exhibits inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism
Escherichia coli15 µg/mLCell membrane disruption
Staphylococcus aureus20 µg/mLInhibition of protein synthesis
Candida albicans25 µg/mLDisruption of ergosterol synthesis

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazine derivatives in models of neurodegenerative diseases such as Alzheimer's disease (AD). These compounds may inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in AD pathology.

Case Study: Neuroprotection in Alzheimer's Disease
A study involving a synthesized triazine derivative demonstrated significant inhibition of AChE and BACE1 enzymes with IC50 values of 0.051 µM and 9.00 µM respectively. The compound also showed neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells .

Research Findings

Research has consistently shown that modifications to the triazine core can lead to enhanced biological activities. For example, introducing methylthio groups has been linked to increased lipophilicity and improved cellular uptake, thereby augmenting the compound's efficacy against various targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione, and what key parameters influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions using reagents like phosphorous oxychloride or carbonyldiimidazole. Key parameters include reaction temperature (optimized between 80–120°C), solvent choice (e.g., acetonitrile or DMF), and stoichiometric ratios of precursors (e.g., thiourea derivatives and methylamine). For example, demonstrates alkylation steps under reflux conditions to introduce methylthio groups, achieving yields of ~48–50% .

Q. How can analytical techniques (e.g., NMR, HRMS) be optimized to characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to similar triazine-dione derivatives (e.g., δ 7.2–7.4 ppm for aromatic protons in ).
  • HRMS : Use electrospray ionization (ESI) with a mass accuracy threshold of <5 ppm for molecular ion validation .
  • UPLC : Employ reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>98% as in ) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the methylthio group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation via HPLC .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Apply factorial design to screen variables (e.g., temperature, catalyst loading) and response surface methodology (RSM) to maximize yield. highlights DoE’s utility in reducing experiments by 30–50% while identifying critical interactions (e.g., solvent polarity vs. reaction time) .

Q. What mechanistic insights explain contradictory spectral data (e.g., unexpected NMR shifts) in derivatives of this compound?

  • Methodological Answer : Use density functional theory (DFT) calculations to model electronic environments and predict shifts. For example, emphasizes aligning empirical data with computational models to resolve discrepancies arising from tautomerism or solvent effects .

Q. How does structural modification (e.g., substituent variation at the 6-position) affect antimicrobial activity?

  • Methodological Answer : Synthesize analogs with substituents like trifluoromethylthio () or oxadiazole groups (). Screen against Gram-positive/negative bacteria (MIC assays) and correlate activity with LogP and electronic parameters (Hammett constants). reports enhanced activity with electron-withdrawing groups at the 6-position .

Q. What methodologies are suitable for studying environmental degradation pathways of this compound?

  • Methodological Answer : Conduct hydrolysis studies (pH 5–9, 25–50°C) with LC-MS/MS to identify breakdown products (e.g., desmethyl or sulfoxide derivatives). and provide frameworks for analyzing triazine-derived pesticides, suggesting pseudo-first-order kinetics for hydrolysis .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize microwave-assisted synthesis to reduce reaction time ().
  • Bioactivity Screening : Use checkerboard assays to evaluate synergism with commercial antibiotics ().
  • Environmental Analysis : Employ QSAR models to predict ecotoxicity ( ).

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